1-(2-Anthryl)ethylamine
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Overview
Description
1-(2-Anthryl)ethylamine is an organic compound with the molecular formula C16H15N It consists of an anthracene moiety attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Anthryl)ethylamine can be synthesized through several methods. One common approach involves the reaction of 2-anthraldehyde with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Anthryl)ethylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the anthracene ring or the ethylamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Anthracene-2-carboxylic acid.
Reduction: this compound derivatives with varying degrees of hydrogenation.
Substitution: this compound derivatives with substituted anthracene rings.
Scientific Research Applications
1-(2-Anthryl)ethylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Anthryl)ethylamine involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. The ethylamine group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Phenethylamine: Shares the ethylamine group but lacks the anthracene moiety, resulting in different chemical and biological properties.
Anthracene: Lacks the ethylamine group, primarily used for its photophysical properties.
1-(9-Anthryl)ethylamine: Similar structure but with the anthracene moiety attached at a different position, leading to variations in reactivity and applications.
Uniqueness: 1-(2-Anthryl)ethylamine is unique due to the specific positioning of the anthracene moiety, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for specialized applications in various fields of research .
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-anthracen-2-ylethanamine |
InChI |
InChI=1S/C16H15N/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,17H2,1H3 |
InChI Key |
QBTOLRJJNLELID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
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